(S,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate
CAS No.:
Cat. No.: VC13648554
Molecular Formula: C25H31NO4
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H31NO4 |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | ethyl (E,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoate |
| Standard InChI | InChI=1S/C25H31NO4/c1-6-29-23(27)18(2)16-22(26-24(28)30-25(3,4)5)17-19-12-14-21(15-13-19)20-10-8-7-9-11-20/h7-16,22H,6,17H2,1-5H3,(H,26,28)/b18-16+/t22-/m1/s1 |
| Standard InChI Key | QOCQMJHAWNNWAV-WTYVIMSDSA-N |
| Isomeric SMILES | CCOC(=O)/C(=C/[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)/C |
| SMILES | CCOC(=O)C(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C |
| Canonical SMILES | CCOC(=O)C(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula and a molecular weight of 433.53 g/mol . Its structure features:
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A biphenyl moiety at position 5, providing hydrophobicity and π-π stacking potential.
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An (E)-configured α,β-unsaturated ester at position 2, which influences reactivity in subsequent reduction or conjugation steps.
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A tert-butoxycarbonyl (Boc)-protected amine at position 4, ensuring stability during synthetic transformations .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2131788-25-3 | |
| Molecular Formula | ||
| Configuration | (S,E) | |
| Boiling Point | Not reported | – |
| Solubility | Likely soluble in DCM, THF |
Stereochemical Considerations
The (S,E) designation indicates absolute configuration at C4 and geometry of the double bond. Enantiomeric purity is crucial for sacubitril’s biological activity, as the (R,E)-isomer (CAS: 1012341-48-8) is a known impurity with divergent pharmacokinetic properties . Chiral HPLC methods resolve these isomers with >93% enantiomeric excess (e.e.) under optimized conditions .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound is synthesized via a seven-step sequence from 4-iodobiphenyl:
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Heck Coupling: Ethylene insertion forms the styrene intermediate.
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Wacker Oxidation: Converts styrene to acetaldehyde with 80% yield.
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Asymmetric Aldol Reaction: Establishes the (S)-configuration using Evans’ oxazolidinone auxiliaries .
Flow Chemistry Advancements
Batch synthesis limitations (e.g., long reaction times, poor mixing) are mitigated by continuous flow systems:
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Tube-in-Tube Reactors: Enable gas-liquid reactions (e.g., aerobic oxidations) with precise temperature control .
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Inline Purification: QP-SA and QP-TU scavengers remove metal catalysts post-reaction, reducing downstream processing .
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Aldol | LiOH·H₂O, DCM, 0–10°C | 79.1% | |
| Esterification | SOCl₂, EtOH | 99% | |
| Boc Deprotection | HCl (gaseous) in EtOAc | 95% |
Applications in Pharmaceutical Synthesis
Role in Sacubitril Production
The compound serves as the penultimate precursor to sacubitril. Key transformations include:
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Ester Hydrolysis: Converted to the carboxylic acid (CAS: 1012341-48-8) using LiOH .
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Boc Deprotection: Exposes the primary amine for coupling with valsartan’s tetrazole moiety .
Quality Control Metrics
Regulatory guidelines mandate strict specifications:
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Purity: ≥99.5% by HPLC (λ = 254 nm).
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Impurities: <0.1% (R,E)-isomer, confirmed via chiral columns (Chiralpak AD-H) .
Analytical Characterization
Spectroscopic Data
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¹H NMR (500 MHz, CDCl₃): δ 7.60–7.55 (m, 4H, biphenyl), 5.82 (s, 1H, NH), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 1.45 (s, 9H, Boc) .
Chromatographic Methods
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HPLC: C18 column (4.6 × 150 mm), 70:30 MeCN/H₂O, 1.0 mL/min, t₃ = 8.2 min .
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Chiral HPLC: Chiralpak AD-3, 90:10 n-Hexane/IPA, t₍S,E₎ = 12.7 min, t₍R,E₎ = 14.9 min .
Industrial-Scale Challenges
Cost and Scalability
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Raw Material Costs: Biphenyl derivatives account for 60% of total synthesis expenses .
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Catalyst Recycling: Pd catalysts from Heck couplings are recovered via QuadraPure resins, reducing costs by ~15% .
Environmental Impact
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